molecular formula C10H10N2 B8396092 2-Cyclopropylpyrazolo[1,5-a]pyridine

2-Cyclopropylpyrazolo[1,5-a]pyridine

Cat. No. B8396092
M. Wt: 158.20 g/mol
InChI Key: XKVPZBZRUNJDRK-UHFFFAOYSA-N
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Patent
US07585875B2

Procedure details

Cyclopropyl(2-cyclopropylpyrazolo[1,5-a]pyridin-3-yl)methanone (1.0 g, 4.42 mmol) was heated in benzene (80 ml) to reflux in a Dean-Stark apparatus, in the presence of TsOH monohydrate (0.8 g, 4.21 mmol, 0.95 eq.), for 10 minutes. Freshly distilled ethylene glycol (2.0 g, 32.24 mmol, 7.3 eq.) was added and the biphasic solution maintained at reflux for a further 12 hours. The reaction was cooled to rt and extracted with a saturated NaHCO3 solution (25 ml×3). The organic phase was dried over Na2SO4, filtered and concentrated in-vacuo. Purification by column chromatography (4:1 hexane:ethyl acetate) provided 2-cyclopropylpyrazolo[1,5-a]pyridine as a faintly yellow oil (0.61 g, 3.85 mmol, 87%).
Name
Cyclopropyl(2-cyclopropylpyrazolo[1,5-a]pyridin-3-yl)methanone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Yield
87%

Identifiers

REACTION_CXSMILES
C1(C([C:6]2[C:7]([CH:15]3[CH2:17][CH2:16]3)=[N:8][N:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=23)=O)CC1.C(O)CO>C1C=CC=CC=1>[CH:15]1([C:7]2[CH:6]=[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][N:9]3[N:8]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Cyclopropyl(2-cyclopropylpyrazolo[1,5-a]pyridin-3-yl)methanone
Quantity
1 g
Type
reactant
Smiles
C1(CC1)C(=O)C=1C(=NN2C1C=CC=C2)C2CC2
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
TsOH monohydrate
Quantity
0.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the biphasic solution maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with a saturated NaHCO3 solution (25 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (4:1 hexane:ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NN2C(C=CC=C2)=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.85 mmol
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.